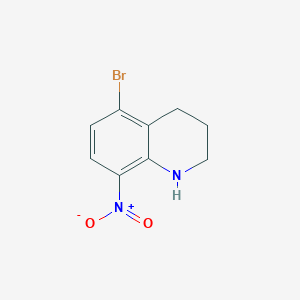

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 8th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline typically involves the bromination and nitration of 1,2,3,4-tetrahydroquinoline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 5-Amino-8-nitro-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antinociceptive Activity

Research has indicated that derivatives of tetrahydroquinoline compounds, including 5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline, exhibit promising antinociceptive properties. A study focused on the synthesis of related compounds demonstrated that certain derivatives effectively inhibited nitric oxide synthase (nNOS), which plays a critical role in pain pathways. For instance, a specific enantiomer of tetrahydroquinoline was shown to reverse thermal hyperalgesia in rat models when administered at a dose of 30 mg/kg .

Anticancer Properties

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A library of related compounds was synthesized and tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). The results indicated that some derivatives exhibited significant antiproliferative activity, suggesting potential for development as anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. The introduction of different substituents at specific positions on the quinoline ring can dramatically influence biological activity. For example:

| Compound | Substituent | Activity |

|---|---|---|

| 5-Bromo-8-nitro | Nitro group at position 8 | Enhanced nNOS inhibition |

| 5-Bromo-7-methyl | Methyl group at position 7 | Increased selectivity against eNOS |

These modifications have been systematically studied to identify the most potent and selective inhibitors for therapeutic applications .

Synthetic Methodologies

The synthesis of this compound employs various methodologies that enhance yield and purity. Notable methods include:

- One-Pot Synthesis : A streamlined approach allowing multiple reactions to occur simultaneously, significantly reducing synthesis time.

- Chiral Auxiliary Techniques : Utilization of chiral auxiliaries to produce enantiomerically pure compounds enhances the pharmacological profile of synthesized derivatives.

These synthetic strategies not only facilitate the production of this compound but also contribute to the development of a diverse library of related compounds for further biological evaluation .

Mécanisme D'action

The mechanism of action of 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-1,2,3,4-tetrahydroquinoline

- 8-Nitro-1,2,3,4-tetrahydroquinoline

- 5-Bromo-8-hydroxy-1,2,3,4-tetrahydroquinoline

Uniqueness

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and nitro groups on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various research applications.

Activité Biologique

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is a derivative of tetrahydroquinoline characterized by the presence of bromine and nitro functional groups. These substitutions are crucial for its biological activity. The compound's molecular formula is C9H10BrN2O2, which influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. Its structural similarity to biologically active molecules enhances its binding affinity to these enzymes.

- Receptor Binding : this compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth. The mechanism likely involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro against several human cancer cell lines. Notably:

- Cell Lines Tested : It has been evaluated against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.

- Inhibition Concentrations : The compound's IC50 values indicate potent activity; for instance, it showed effective cytotoxic effects at low concentrations compared to standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| DU-145 | X.XX | 5-FU |

| HeLa | X.XX | 5-FU |

| A549 | X.XX | 5-FU |

| HepG2 | X.XX | 5-FU |

| MCF-7 | X.XX | 5-FU |

Neuroprotective Effects

Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound. It is hypothesized that it may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways related to neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against HeLa cells and reported a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through caspase activation .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Propriétés

IUPAC Name |

5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h3-4,11H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARXTALIZCJRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.